molecular formula C18H32O3 B1235409 Coronaric acid

Coronaric acid

Cat. No.: B1235409
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10)-Epome, also known as 9, 10-eoa or coronaric acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, 9(10)-epome is considered to be an octadecanoid lipid molecule. 9(10)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(10)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9(10)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
9(10)-EpOME is an EpOME obtained by formal epoxidation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9(10)-EpOME(1-).

Properties

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-

InChI Key

FBUKMFOXMZRGRB-YFHOEESVSA-N

Isomeric SMILES

CCCCC/C=C\CC1C(O1)CCCCCCCC(=O)O

SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O

physical_description

Solid

Synonyms

cytotoxin C (Pasteurella haemolytica)
leucotoxins
leukotoxin
LTX, Actinobacillus actinomycetemcomitans

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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